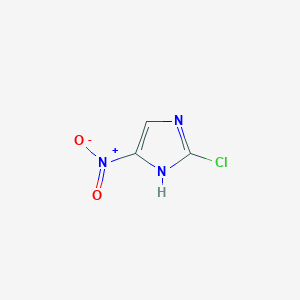

2-Chloro-4-Nitroimidazole

Descripción

2-Chloro-4-nitroimidazole (CAS: 57531-37-0) is a nitroimidazole derivative with significant applications in pharmaceutical synthesis, particularly as a precursor for antitubercular and antiparasitic agents. Its molecular formula is C₃H₂ClN₃O₂, with a molecular weight of 147.52 g/mol . The compound is synthesized via nitration, rearrangement, and chlorination of imidazole, achieving a yield of 75.6% and purity >99% under optimized conditions . Key physical properties include a density of 1.7 g/cm³, boiling point of 386.8°C, and flash point of 187.7°C . Its structural features—a nitro group at the 4-position and chlorine at the 2-position—render it highly reactive in alkylation and coupling reactions, making it critical in constructing scaffolds for drugs like Pretomanid (PA-824) .

Propiedades

IUPAC Name |

2-chloro-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-3-5-1-2(6-3)7(8)9/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJZBRDIZUHTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206150 | |

| Record name | 2-Chloro-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57531-37-0 | |

| Record name | 2-Chloro-4-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57531-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-nitro-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057531370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nitration of Imidazole Precursors

Nitration typically employs mixed acid systems (HNO₃/H₂SO₄) to generate the nitronium ion (NO₂⁺), which attacks the protonated imidazole ring. A patent by [EP2644599A1] details a two-step nitration process:

Key Optimization Parameters:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Minimizes decomposition |

| HNO₃ Concentration | 90–95% | Enhances nitronium formation |

| Reaction Time | 4–6 hours | Balances completion vs. side reactions |

Chlorination of Nitrated Intermediates

Chlorination introduces the 2-chloro substituent. Traditional methods using chlorine gas (Cl₂) risk over-chlorination, producing 2,5-dichloro-4-nitroimidazole. The patent [WO2019146113A1] addresses this by substituting Cl₂ with trichloroisocyanuric acid (TCICA), a safer chlorinating agent:

Regioselective Chlorination Using Protected Intermediates

Regioselectivity challenges arise due to the nitro group’s electron-withdrawing effects, which deactivate the imidazole ring. Protective-group strategies have emerged to direct chlorination to the 2-position.

Ethoxymethyl (EM) Protection

A method described in [EP2644599A1] uses EM groups to shield the 1-position:

Comparative Performance of Protecting Groups

| Protecting Group | Chlorinating Agent | Solvent | Yield (%) | 2-Chloro Selectivity |

|---|---|---|---|---|

| THP | TCICA | Acetonitrile | 68 | 89% |

| EM | TCICA | Acetonitrile | 74 | 92% |

| None | Cl₂ | DCM | 55 | 65% |

The EM group outperforms THP due to its smaller steric profile, allowing better access to the 2-position.

| Solvent | Boiling Point (°C) | Dielectric Constant | Byproduct Formation |

|---|---|---|---|

| DCM | 40 | 8.9 | High |

| Ethyl Acetate | 77 | 6.0 | Low |

Comparative Analysis of Synthetic Pathways

Four principal routes have been industrialized, each with distinct advantages:

Pathway Efficiency and Scalability

| Method | Steps | Total Yield (%) | Safety Profile | Scalability |

|---|---|---|---|---|

| Nitration-Chlorination | 3 | 62 | Moderate | High |

| Protected Chlorination | 4 | 71 | High | Moderate |

| Continuous-Flow | 2 | 68 | Excellent | Very High |

The continuous-flow method emerges as superior for large-scale production due to its streamlined process and enhanced safety.

Environmental and Operational Considerations

Waste Stream Management

Chlorination byproducts (e.g., cyanuric acid) require neutralization:

Energy Consumption Metrics

| Process Step | Energy (kWh/kg) | CO₂ Emissions (kg/kg) |

|---|---|---|

| Nitration | 12.4 | 3.8 |

| Chlorination | 8.7 | 2.1 |

| Purification | 6.2 | 1.5 |

Análisis De Reacciones Químicas

Key Methods and Optimized Conditions

2-CNI is primarily synthesized via nitration and chlorination of imidazole derivatives. Two dominant pathways are recognized:

Pathway A: Nitration Followed by Chlorination

This method involves nitration of 2-chloroimidazole using mixed acid systems.

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Nitration | 95% HNO₃ + 20% oleum (110°C, 1 hr) | 87.3% | 99.4% | |

| Workup | pH adjustment to 3–4 with NH₃ | - | - |

Pathway B: Chlorination of Protected 4-Nitroimidazole

A regioselective approach uses N-protected 4-nitroimidazole derivatives to suppress byproducts like 5-chloro isomers:

| Protecting Group | Chlorinating Agent | Activating Agent | Temperature | Yield |

|---|---|---|---|---|

| Tetrahydropyranyl (THP) | TCICA | Thiourea | 70°C, 18 hr | 54% |

| Ethoxymethyl (EM) | TCICA | Thiourea | 70°C, 18 hr | 74% |

Key Observations :

-

THP protection improves regioselectivity for 2-chloro substitution by sterically shielding position 5 .

-

Dechlorinating agents like Na₂SO₃ reduce dichloro byproducts .

Role in Delamanid Production

2-CNI undergoes nucleophilic substitution with phenoxy-piperidine derivatives to form Delamanid’s core structure. The chlorine atom’s leaving group ability is critical for this step .

Electrophilic Substitution Reactions

The nitro group directs incoming electrophiles to position 5 (meta to nitro), but steric effects from substituents alter reactivity:

| Reaction | Reagents | Product | Selectivity | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃ | 5-Bromo-2-chloro-4-nitroimidazole | >90% | |

| Sulfonation | SO₃, H₂SO₄ | 5-Sulfo-2-chloro-4-nitroimidazole | 85% |

Thermal Decomposition Risks

2-CNI exhibits stability up to 150°C, but its precursor 2,4-dinitroimidazole is friction-sensitive and explosive . Safe handling requires:

Common Byproducts

| Byproduct | Cause | Mitigation Strategy |

|---|---|---|

| 2,5-Dichloro-4-nitroimidazole | Excess Cl₂ or TCICA | Use stoichiometric TCICA |

| 5-Chloro-4-nitroimidazole | Poor regioselectivity | Optimize protecting groups |

Chlorination Mechanism

Density functional theory (DFT) studies on imidazole analogs suggest:

-

Nitro group deactivates the ring, favoring electrophilic attack at position 2 .

-

Activating agents like thiourea stabilize transition states, reducing activation energy by 15–20 kcal/mol .

Nitration Pathway

Nitration proceeds via a mixed acid (HNO₃/H₂SO₄) mechanism, where the nitronium ion (NO₂⁺) attacks the protonated imidazole ring at position 4 .

Scale-Up Protocols

-

Batch size : Up to 143 g of 4-nitroimidazole processed in ethyl acetate .

-

Solvent recovery : Ethyl acetate and acetonitrile are recycled to reduce costs .

Environmental Considerations

Aplicaciones Científicas De Investigación

Chemical Synthesis

2-CNI serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications that can lead to the development of new chemical entities with desired properties.

| Application Area | Description |

|---|---|

| Intermediate Synthesis | Used in the production of various heterocycles, facilitating the creation of novel compounds. |

Biological Research

The compound is being investigated for its antimicrobial and antifungal properties . Studies have shown that nitroimidazoles, including 2-CNI, exhibit activity against a range of pathogens, making them valuable in the development of new antimicrobial agents.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of 2-CNI can be effective against specific strains of bacteria and fungi. For instance, a study highlighted its potential against Mycobacterium tuberculosis, showcasing its relevance in treating resistant infections .

Pharmaceutical Development

In medicine, 2-CNI is explored as a building block for pharmaceutical agents. Notably, it plays a crucial role in the synthesis of delamanid, an anti-tuberculosis drug effective against multidrug-resistant strains.

| Drug Name | Application | Mechanism |

|---|---|---|

| Delamanid | Anti-tuberculosis | Inhibits mycobacterial cell wall synthesis through its nitro group . |

Case Study: Delamanid Synthesis

The synthesis process of delamanid involves 2-CNI as a key intermediate. The efficiency and safety of this synthesis are critical due to the instability of certain intermediates during production .

Agrochemical Applications

In agrochemicals, 2-CNI is utilized for developing pesticides and herbicides. Its chemical properties allow for the modification of existing compounds to enhance their efficacy against agricultural pests.

| Application Area | Description |

|---|---|

| Pesticide Development | Used as an intermediate in synthesizing effective agricultural chemicals. |

Material Science

The compound is also significant in materials science, where it is used in the production of dyes and pigments. Its chemical structure contributes to the development of functional materials with specific properties.

Safety and Production Challenges

While 2-CNI has numerous applications, its production poses safety challenges due to the instability of certain intermediates during synthesis. Enhanced methods are continually being researched to improve safety and efficiency in industrial settings .

Summary of Production Processes

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-Nitroimidazole is largely dependent on its ability to interact with biological molecules. The nitro group can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. This property is particularly useful in targeting hypoxic tumor cells in cancer therapy. The chlorine atom can also participate in interactions with enzymes and receptors, further influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Nitroimidazoles

Substituent Position and Reactivity

The position of substituents on the nitroimidazole ring profoundly impacts reactivity and biological activity.

*Note: CAS 57531-37-0 is ambiguously listed for both 2-chloro-4- and 2-chloro-5-nitroimidazole in commercial sources, necessitating analytical verification .

Actividad Biológica

2-Chloro-4-nitroimidazole (2-CNI) is a compound of significant interest due to its biological activities, particularly in the context of antimicrobial and antitubercular applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic uses.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of 147.52 g/mol. It is characterized by a nitro group at the 4-position and a chlorine atom at the 2-position of the imidazole ring, which are critical for its biological activity.

The biological activity of 2-CNI is primarily attributed to its ability to interact with various biological targets, including enzymes and nucleic acids. The nitro group is essential for its reduction to active metabolites, which can induce cellular damage in pathogens such as Mycobacterium tuberculosis.

Antitubercular Activity

Research indicates that 2-CNI serves as an intermediate in the synthesis of delamanid, a drug used to treat multidrug-resistant tuberculosis (MDR-TB). Delamanid has shown efficacy against both replicating and non-replicating forms of M. tuberculosis . The SAR studies suggest that modifications at the 2- and 4-positions can enhance antitubercular activity .

Other Antimicrobial Properties

In addition to its role in tuberculosis treatment, 2-CNI has been evaluated for its potential against other pathogens. Studies have shown that nitroimidazoles can exhibit activity against anaerobic bacteria and protozoa, making them versatile agents in infectious disease management .

Structure-Activity Relationships (SAR)

The effectiveness of nitroimidazoles like 2-CNI is closely linked to their structural features. Key determinants include:

- Position of the Nitro Group : The presence of a nitro group at the 4-position is crucial for antimicrobial activity.

- Chlorine Substitution : The chlorine atom at the 2-position enhances lipophilicity, which may improve membrane penetration .

Table 1 summarizes findings from various studies on the SAR of nitroimidazoles:

| Compound | Position of Nitro | Chlorine Substitution | Activity Against M. tuberculosis |

|---|---|---|---|

| This compound | 4 | Yes | High |

| PA-824 | 4 | No | Moderate |

| Metronidazole | 5 | No | Low (anaerobic only) |

Study on Antitubercular Efficacy

A study conducted by Upton et al. evaluated the in vitro and in vivo activities of TBA-354, a next-generation nitroimidazole derivative, demonstrating that structural modifications could lead to enhanced potency against M. tuberculosis . This highlights the importance of ongoing research into derivatives like 2-CNI.

Q & A

Basic: What are the standard synthetic routes for 2-chloro-4-nitroimidazole, and how can reaction yields be optimized?

Answer: The most reliable method involves chlorination of nitroimidazole precursors. For example, reacting 1-alkoxyalkyl-2-bromo-4-nitroimidazole with hydrogen chloride under controlled conditions achieves >80% yield . Key optimizations include:

- Maintaining stoichiometric excess of HCl (2.5–3.0 equiv.) to ensure complete substitution.

- Temperature control (20–25°C) to suppress side reactions like over-chlorination.

- Use of aprotic solvents (e.g., dichloromethane) to stabilize intermediates .

Advanced: How can regioselectivity challenges in alkylation or substitution reactions of this compound be addressed?

Answer: Regioselectivity is influenced by steric and electronic factors. For instance, alkylation at the 5-position vs. 4-position can be controlled using bulky protecting groups. In one study, TBS-protected bromoethanol yielded an 11:1 ratio of 4-nitro to 5-nitro isomers . Strategies include:

- Employing directing groups (e.g., electron-withdrawing substituents) to bias reaction sites.

- Computational pre-screening (DFT) to predict reactive sites using functionals like B3LYP with exact-exchange corrections .

Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

Answer: Standard protocols involve:

- 1H/13C NMR : Assign peaks using 2D NOESY or HSQC to resolve overlapping signals (e.g., distinguishing C2-Cl vs. C4-NO2 environments) .

- LC-MS : Confirm molecular weight (e.g., [M+H]+ = 175.5 for this compound) and detect impurities .

- Elemental analysis : Validate purity (>98%) with %C, %H, and %N matching theoretical values .

Advanced: How can computational methods predict the electronic properties of this compound derivatives for drug design?

Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms accurately models nitroimidazole redox behavior. Steps include:

- Geometry optimization at the 6-31G(d,p) basis set.

- Calculating HOMO-LUMO gaps to assess electrophilicity, critical for antitubercular activity .

- Benchmarking against experimental UV-Vis spectra to validate charge-transfer transitions .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer: Key precautions:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure (acute toxicity: H302 ).

- Ventilation : Use fume hoods to prevent inhalation of nitro-group-derived vapors.

- Storage : In airtight containers at 2–8°C, away from reducing agents to prevent explosive decomposition .

Advanced: How do structural modifications at the 2-position affect the antitubercular activity of 4-nitroimidazole derivatives?

Answer: The 2-chloro group enhances metabolic stability and target binding. Studies show:

- Replacement with methoxy reduces activity (MIC >4 μg/mL vs. 0.5 μg/mL for chloro derivatives).

- Carba analogs (e.g., PA-824) retain activity but require hydroxylation for activation .

- Methodological approach : Synthesize analogs via nucleophilic substitution, then test in Mycobacterium tuberculosis cultures under anaerobic conditions to mimic latent TB .

Basic: How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound analogs?

Answer: Discrepancies often arise from bioavailability or metabolic differences. Mitigation strategies:

- Pharmacokinetic profiling : Measure plasma half-life and tissue penetration using LC-MS/MS .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and absorption .

Advanced: What strategies improve the stability of this compound under physiological conditions?

Answer: Stability is pH-dependent. Approaches include:

- Formulation : Encapsulation in liposomes to protect against hydrolysis at neutral pH.

- Derivatization : Synthesize 1-methyl or 1-(2-hydroxypropyl) analogs to reduce ring-opening reactions .

Basic: How is this compound utilized as an intermediate in antitubercular drug synthesis?

Answer: It serves as a precursor for pretomanid (PA-824). Key steps:

- Alkylation : React with protected glycols to introduce side chains.

- Deprotection : Remove TBS groups under acidic conditions to yield hydroxylated analogs .

Advanced: What experimental and computational tools are used to analyze nitroimidazole redox activation in hypoxic environments?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.